Methyl 2-amino-3-methoxy-2-methylpropanoate

Description

Molecular Geometry and Conformational Isomerism

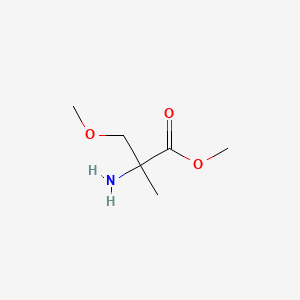

The molecular geometry of methyl 2-amino-3-methoxy-2-methylpropanoate exhibits distinctive three-dimensional arrangements arising from its quaternary carbon center and multiple functional groups. The compound possesses the molecular formula C₆H₁₃NO₃ with a molecular weight of 147.17 grams per mole, featuring a canonical structure represented by the simplified molecular input line entry specification CC(COC)(C(=O)OC)N. This structural framework establishes a quaternary carbon atom at the alpha position, which serves as the central hub connecting the amino group, carboxyl ester, methyl substituent, and methoxymethyl side chain.

Conformational analysis reveals that the methoxymethyl group attached to the quaternary carbon introduces significant rotational flexibility around the carbon-carbon and carbon-oxygen bonds. The presence of the methoxy group creates additional conformational degrees of freedom compared to simpler alpha-methylated amino acid derivatives. Three-dimensional conformer generation studies indicate that the compound can adopt multiple low-energy conformations, with the most stable arrangements typically featuring staggered orientations of the bulky substituents around the central quaternary carbon.

The amino group positioning relative to the ester functionality influences the overall molecular shape through potential intramolecular hydrogen bonding interactions. These interactions can stabilize specific conformational states and affect the compound's chemical reactivity and biological activity. The methoxy group's electron-donating properties further contribute to the conformational landscape by influencing the electron density distribution around the quaternary carbon center.

Rotational barrier calculations suggest that interconversion between conformers occurs readily at room temperature, indicating dynamic conformational behavior in solution. This conformational flexibility has important implications for the compound's interaction with biological targets and its overall pharmacological profile. The presence of multiple rotatable bonds, specifically three rotatable bonds as determined through computational analysis, contributes to the conformational complexity observed in this molecule.

Properties

IUPAC Name |

methyl 2-amino-3-methoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTDZOZFFDUTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954214-16-5 | |

| Record name | methyl 2-amino-3-methoxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification and Amination Route

One of the fundamental approaches to synthesize methyl 2-amino-3-methoxy-2-methylpropanoate involves the esterification of the corresponding amino acid precursor followed by functional group modification to introduce the methoxy substituent at the 3-position.

Step 1: Esterification

The amino acid precursor (2-amino-3-hydroxy-2-methylpropanoic acid) is treated with methanol under acidic conditions, often using thionyl chloride as a catalyst, to form the methyl ester. This method is similar to the synthesis of related compounds such as methyl 2-amino-3-(3-hydroxyphenyl)propanoate, where thionyl chloride in methanol facilitates esterification at low temperatures with subsequent workup involving basification and extraction to isolate the ester product.Step 2: Methoxylation

The hydroxyl group at the 3-position is converted to a methoxy group via nucleophilic substitution or methylation reactions. This can be achieved by reacting the hydroxy ester with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or via an SN2 substitution if a suitable leaving group is introduced first.Step 3: Amination

The amino group is typically introduced or preserved throughout the process. In some routes, nitrile intermediates are hydrogenated catalytically (e.g., using Raney nickel or palladium catalysts) to convert cyano groups to amino groups, as described in related synthetic pathways for amino acid derivatives.

Cyanide Addition and Catalytic Hydrogenation Route

An alternative method involves the formation of a cyano intermediate followed by catalytic hydrogenation:

Formation of Cyano Intermediate:

A halogenated ester such as methyl 2-bromo-3-methoxy-2-methylpropanoate is reacted with a cyanide source (e.g., sodium cyanide) to substitute the halogen with a cyano group, forming methyl 2-cyano-3-methoxy-2-methylpropanoate.Catalytic Hydrogenation:

The cyano group is then reduced to an amino group using hydrogen gas in the presence of catalysts like Raney nickel, palladium on charcoal, or platinum dioxide. This step is crucial for introducing the amino functionality while preserving the ester and methoxy groups.

Atom Transfer Radical Polymerization (ATRP) Derived Synthesis

While ATRP is primarily a polymerization technique, it has been employed to synthesize functionalized methyl methacrylate derivatives closely related to this compound:

Synthesis of Brominated Precursors:

Compounds such as 2-bromo-3-methoxy-2-methyl-3-oxopropyl methacrylate are synthesized through esterification and halogenation steps.Polymerization and Post-Functionalization:

These brominated esters undergo ATRP to form hyperbranched polymers. Post-polymerization, nucleophilic substitution reactions can replace bromine atoms with amino groups or other functionalities, effectively modifying the polymer backbone. This method highlights the versatility of brominated methyl esters as intermediates for amino-substituted derivatives.

Comparative Table of Preparation Methods

| Methodology | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification & Amination | Esterification with methanol + methoxylation + amination | Thionyl chloride, methyl iodide, hydrogenation catalysts (Raney Ni) | Straightforward, well-established | Multi-step, requires careful control of conditions |

| Cyanide Addition & Hydrogenation | Halogenated ester → cyanide substitution → catalytic hydrogenation | Sodium cyanide, Pd/C, Raney Ni | Efficient amino group introduction | Toxic cyanide handling, catalyst cost |

| ATRP-Based Polymerization | Synthesis of brominated esters → ATRP → nucleophilic substitution | PMDETA ligand, brominated precursors | Enables polymeric derivatives, functional diversity | Complex polymer chemistry, indirect for small molecules |

| Thioester Formation | Thioacid + methanol → thioester → functionalization | Acid catalyst | Useful for sulfur-containing analogs | Not a direct route for target compound |

Research Findings and Observations

The esterification using thionyl chloride in methanol is a classic and effective method to obtain methyl esters of amino acids with good yields and purity.

Catalytic hydrogenation of nitrile intermediates to amines is a reliable method for introducing amino groups without affecting ester or methoxy functionalities.

Polymer chemistry approaches like ATRP provide pathways to create hyperbranched polymers bearing methyl methacrylate units with methoxy and amino substituents, offering functional versatility for advanced materials.

The presence of steric hindrance around the substitution sites (e.g., methyl groups near bromine atoms) affects the nucleophilic substitution rates and may lead to rearrangement side reactions, which must be controlled during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-amino-3-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methoxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in various chemical interactions. These properties make it a versatile compound for studying enzyme mechanisms and metabolic pathways .

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substitution

Replacing the 3-methoxy group in the parent compound with a hydroxy group (as in Methyl 2-amino-3-hydroxy-2-methylpropanoate) significantly alters polarity and reactivity.

Stereochemical Variations

The (R)-enantiomer (CAS: 90179-91-2) shares identical functional groups and molecular weight with the parent compound but may exhibit divergent biological activity or chiral recognition in enzymatic systems .

Salt Formation and Solubility

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 177269-37-3) demonstrates how salt formation (HCl) modifies solubility. The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor in drug formulation .

Biological Activity

Methyl 2-amino-3-methoxy-2-methylpropanoate, a compound with significant biological activity, has garnered attention for its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amino group and a methoxy group within a branched propanoate structure. This unique combination enhances its reactivity and interaction potential with biological molecules. The compound's molecular formula is C₇H₁₅NO₃, with the following structural characteristics:

- Amino Group : Contributes to hydrogen bonding and enzymatic interactions.

- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Branched Structure : Influences steric properties and enzyme specificity.

The biological activity of this compound primarily involves its interaction with serine proteases. It acts as an inhibitor through covalent bond formation at the active site of these enzymes. This interaction can modulate various metabolic pathways, particularly influencing the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Table 1: Interaction with Biological Targets

| Biological Target | Type of Interaction | Effect |

|---|---|---|

| Serine Proteases | Enzyme Inhibition | Modulation of metabolic pathways |

| MAPK/ERK Pathway | Signal Transduction | Influences cell proliferation |

| Other Enzymes | Potential Inhibition | Therapeutic implications |

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Research : Its ability to inhibit serine proteases suggests a role in cancer treatment by disrupting tumor progression pathways.

- Metabolic Disorders : The modulation of metabolic pathways indicates possible applications in diseases like diabetes and obesity.

- Drug Development : this compound serves as a precursor for synthesizing bioactive molecules, making it valuable in pharmaceutical applications.

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific serine proteases, leading to reduced activity in cancer cell lines. The IC50 values indicated significant potency compared to other known inhibitors.

- Cell Proliferation Assays : In vitro assays showed that treatment with this compound resulted in decreased proliferation rates in various cancer cell lines, corroborating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-methoxy-2-methylpropanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2-amino-3-methoxy-2-methylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the ester. Key variables include temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Impurity profiles (e.g., unreacted acid or methyl esters of byproducts) should be monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the methoxy group (δ ~3.3 ppm for OCH₃), methyl substituents (δ ~1.2–1.5 ppm), and ester carbonyl (δ ~170–175 ppm).

- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ at m/z ~162.1) and fragments (e.g., loss of methoxy group). Purity is quantified via integration of diagnostic peaks against reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit airborne exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate eye wash (15+ minutes) for ocular contact; soap/water for skin exposure. Contaminated clothing must be removed and laundered separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Systematic screening of catalysts (e.g., DMAP vs. pyridine) and reaction times (kinetic studies) can identify optimal conditions. For example, DMAP may improve esterification efficiency by 15–20% compared to weaker bases. Reproducibility requires strict control of moisture (anhydrous solvents) and exclusion of oxygen (N₂ atmosphere) .

Q. What analytical strategies are recommended for identifying and quantifying trace impurities in this compound samples?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities (e.g., unreacted starting materials or hydrolyzed products).

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., methyl esters of related acids) listed in pharmacopeial guidelines .

Q. What computational approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at ester carbonyl vs. methoxy group).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates). Software like Gaussian or ORCA is recommended .

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during esterification.

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers; preparative-scale separation achieves >99% ee. Monitor optical rotation ([α]D) for batch consistency .

Q. What in vitro models are appropriate for assessing the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.

- Cell-Based Models : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays. IC₅₀ values correlate with structure-activity relationships (SAR) derived from substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.